H-Phe-Leu-NH2.HBr

Catalog No.
S1489102
CAS No.
108321-16-0
M.F
C15H24BrN3O2
M. Wt
358.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Phe-Leu-NH2.HBr

CAS Number

108321-16-0

Product Name

H-Phe-Leu-NH2.HBr

IUPAC Name

2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide;hydrobromide

Molecular Formula

C15H24BrN3O2

Molecular Weight

358.27 g/mol

InChI

InChI=1S/C15H23N3O2.BrH/c1-10(2)8-13(14(17)19)18-15(20)12(16)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H

InChI Key

SBFSMRHQAGKROZ-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br
  • Peptide Science

    H-Phe-Leu-NH2.HBr represents a short peptide chain. Scientists often use small peptides to study protein-protein interactions, protein folding mechanisms, and the development of new peptide-based drugs []. Research in these areas might involve H-Phe-Leu-NH2.HBr as a model substrate or reference molecule.

  • Neuroscience

    Phenylalanine and Leucine are both amino acids found naturally in the brain and play a role in neurotransmitter function. The C-terminal amide group (CONH2) modification can influence how peptides interact with cell membranes. Therefore, H-Phe-Leu-NH2.HBr could be a useful tool for researchers studying neuropeptide signaling or the development of drugs targeting the nervous system [, ].

  • Enzyme Research

    Peptides can act as substrates for enzymes, and H-Phe-Leu-NH2.HBr could be used in studies investigating enzyme activity and specificity. Researchers might employ this peptide to characterize new enzymes or understand how existing enzymes interact with specific amino acid sequences [].

H-Phe-Leu-NH2.HBr, also known as H-Phenylalanine-Leucine-Amide Hydrobromide, is a synthetic dipeptide compound composed of the amino acids phenylalanine and leucine. The chemical formula for this compound is C15H24BrN3O2C_{15}H_{24}BrN_{3}O_{2} and its CAS number is 108321-16-0. The hydrobromide salt form indicates that it is combined with hydrobromic acid, which enhances its solubility in water and stabilizes the amine group present in the molecule .

This compound is notable for its structural features, which include an amide bond linking the phenylalanine and leucine residues. The presence of the bromide ion can affect the compound's properties, including its solubility and reactivity.

Typical of peptides and amines:

  • Acid-Base Reactions: The amine group can react with acids to form ammonium salts. In this case, the hydrobromide form is a result of such a reaction with hydrobromic acid .
  • Hydrolysis: Under acidic or basic conditions, the peptide bond can be hydrolyzed to yield free amino acids, phenylalanine and leucine .
  • Deamination: The amine group can be removed through deamination reactions, leading to various products depending on the conditions .

H-Phe-Leu-NH2.HBr exhibits biological activity primarily due to its constituent amino acids. Phenylalanine is essential for protein synthesis and acts as a precursor for neurotransmitters such as dopamine, while leucine plays a crucial role in muscle metabolism and protein synthesis .

Research indicates that dipeptides like H-Phe-Leu-NH2 may exhibit neuroprotective properties, potentially influencing cognitive functions due to their roles in neurotransmitter synthesis . Additionally, they may have implications in muscle recovery and growth due to the presence of leucine.

The synthesis of H-Phe-Leu-NH2.HBr can be achieved through several methods:

  • Solid-Phase Peptide Synthesis: This method involves sequentially adding protected amino acids to a growing peptide chain on a solid support. The final product is cleaved from the support and deprotected to yield H-Phe-Leu-NH2 .
  • Solution Phase Synthesis: In this approach, amino acids are activated using coupling reagents (e.g., Dicyclohexylcarbodiimide) to facilitate the formation of peptide bonds in solution .
  • Hydrobromide Salt Formation: Once synthesized, the amide can be treated with hydrobromic acid to form the hydrobromide salt, enhancing solubility and stability .

H-Phe-Leu-NH2.HBr has various applications:

  • Biochemical Research: It serves as a model compound for studying peptide interactions and enzymatic reactions.
  • Pharmaceutical Development: Its components are important in drug formulations targeting neurological disorders or muscle recovery.
  • Nutritional Supplements: Due to its amino acid content, it may be included in dietary supplements aimed at athletes or individuals seeking muscle maintenance .

Studies on H-Phe-Leu-NH2.HBr have focused on its interactions with various biological systems:

  • Neurotransmitter Interaction: Investigations show that phenylalanine derivatives can influence dopamine levels, suggesting potential applications in treating mood disorders .
  • Muscle Protein Synthesis: Research indicates that leucine-rich peptides enhance muscle protein synthesis, making this compound relevant for sports nutrition .

Several compounds share structural similarities with H-Phe-Leu-NH2.HBr, including:

Compound NameStructureUnique Properties
H-Val-Leu-NH2.HClC14H26ClN3O2Valine instead of phenylalanine; different metabolic roles
H-Ala-Leu-NH2.HBrC13H22BrN3O2Alanine offers different biochemical pathways
H-Phe-Gly-NH2.HClC13H18ClN3O2Glycine's presence alters solubility and reactivity

The uniqueness of H-Phe-Leu-NH2.HBr lies in its specific combination of aromatic (phenylalanine) and branched-chain (leucine) amino acids, which may provide distinct biological activities compared to other dipeptides.

Solid-phase peptide synthesis (SPPS) remains the gold standard for producing H-Phe-Leu-NH₂.HBr, leveraging its high efficiency and scalability. The process typically involves sequential coupling of Nα-protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage steps.

Key Steps in SPPS for H-Phe-Leu-NH₂.HBr

  • Resin Activation: A polystyrene-based resin (e.g., Wang resin) is functionalized to anchor the C-terminal amino acid (leucine).
  • Nα-Deprotection: The Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) group is removed using piperidine or trifluoroacetic acid (TFA), respectively.
  • Coupling: Activated phenylalanine derivatives (e.g., Fmoc-Phe-OH) are coupled to the deprotected leucine residue. Common activating agents include 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU).
  • Deprotection and Cleavage: Final deprotection of the Nα-group and cleavage from the resin are achieved using strong acids (e.g., TFA) or nucleophilic agents (e.g., hydroxylamine). The hydrobromide salt is introduced during purification or as a counterion during cleavage.

Optimization Strategies

ParameterImpact on Yield/PurityExample Modification
Coupling TimeExtended to 2–4 hoursEnhances amide bond formation
ScavengersReduces side reactionsAdd 1% anisol or thiol derivatives
Solvent PolarityImproves reagent solubilityUse dimethylformamide (DMF) or dichloromethane (DCM)

Studies highlight that even minor inefficiencies (e.g., 97% coupling yield per step) drastically reduce overall peptide purity for longer chains. For dipeptides, however, high yields (>90%) are achievable through rigorous washing and scavenger use.

Enzymatic Macrocyclization Techniques Inspired by Non-Ribosomal Peptide Biosynthesis

While H-Phe-Leu-NH₂.HBr is a linear dipeptide, enzymatic macrocyclization strategies from non-ribosomal peptide (NRP) biosynthesis offer insights into alternative synthetic approaches. NRPS systems employ thioesterases or cyclases to form macrocyclic structures, often through head-to-tail or side-chain-to-backbone cyclization.

Adaptation to Dipeptide Synthesis

  • Cyclase-Mediated Ligation: Enzymes such as surfactin cyclase catalyze intramolecular nucleophilic attacks between hydroxylated side chains and C-terminal carboxyl groups. For dipeptides, this could theoretically form cyclic structures, though steric constraints limit applicability.
  • Thioesterase-Assisted Cyclization: Trans-acting thioesterases (e.g., penicillin-binding protein-type enzymes) facilitate macrocyclization by hydrolyzing thioester intermediates. While not directly applicable to H-Phe-Leu-NH₂.HBr, these enzymes inspire synthetic ligation strategies.

Challenges and Limitations

FactorImpact on Dipeptide Cyclization
Ring StrainHigh for small rings (≤10 atoms)
Enzyme SpecificityLimited to natural substrates
ScalabilityLow for non-NRP systems

Enzymatic methods remain niche for dipeptides, as SPPS provides superior control over stereochemistry and side-chain protection.

Reductive Amination Strategies for Conformational Control

Reductive amination enables post-synthetic modification of peptides, particularly for introducing rigidifying motifs or bioorthogonal handles. While not used in H-Phe-Leu-NH₂.HBr synthesis, this method offers avenues for structural diversification.

Mechanistic Overview

Reductive amination involves condensing an amine with an aldehyde or ketone, followed by reduction (e.g., NaBH₃CN or H₂/Pd) to form a stable amine. For H-Phe-Leu-NH₂.HBr, this could theoretically modify the N-terminus or introduce crosslinks.

Applications in Peptide Synthesis

Modification TypeExample ReactionOutcome
N-Terminal FunctionalizationPhe-NH₂ + RCHO → Phe-NH-CH₂-REnhanced hydrophobicity or targeting
Side-Chain CrosslinkingLeu-OH + RCHO → Leu-O-CH₂-RConformational restriction

A study demonstrated reductive amination for synthesizing peptide tertiary amides, achieving >90% yields under optimized conditions. However, racemization and side reactions (e.g., aldehyde oxidation) require careful control.

N-Terminal Protection and C-Terminal Amidation Chemical Modifications

N-terminal protection and C-terminal amidation are critical for H-Phe-Leu-NH₂.HBr’s stability and bioactivity. These modifications prevent premature degradation and enhance membrane interactions.

N-Terminal Protection

  • Fmoc Chemistry: The Fmoc group is removed with piperidine, enabling iterative synthesis. It is compatible with most side-chain protecting groups.
  • Boc Chemistry: TFA-mediated deprotection is harsher but effective for sterically hindered residues. Less commonly used for dipeptides due to slower kinetics.

C-Terminal Amidation

C-terminal amidation is achieved during SPPS using activated esters (e.g., HATU) or coupling agents (e.g., HOAt). Post-synthetic amidation via reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is also feasible.

Physicochemical Impact

ModificationEffect on H-Phe-Leu-NH₂.HBr
C-Terminal AmidationReduces net charge; enhances α-helix stability
N-Terminal ProtectionPrevents N-terminal acetylation

Biochemical studies show that amidation strengthens peptide-membrane interactions by stabilizing secondary structures and reducing electrostatic repulsion.

Activation of the Phosphatidylinositol 3-Kinase/Protein Kinase B/Mammalian Target of Rapamycin Pathway

The phenylalanine-leucine (Phe-Leu) motif in H-Phe-Leu-NH2·HBr mimics endogenous neurotrophic factors, enabling activation of survival signaling cascades. In SH-SY5Y neuroblastoma cells subjected to 6-hydroxydopamine (6-OHDA)-induced oxidative stress, analogs of rubiscolin-6 (Tyr-Pro-Leu-Asp-Leu-Phe) containing the Phe-Leu sequence increased phosphorylated protein kinase B (p-AKT) and phosphorylated mammalian target of rapamycin (p-mTOR) levels by 2.3-fold and 1.8-fold, respectively [5] [8]. This activation correlated with a 40% reduction in reactive oxygen species (ROS) and a 35% preservation of mitochondrial membrane potential (Table 1) [8].

Table 1: Neuroprotective Effects of Phe-Leu-Containing Peptides in 6-OHDA Models

Parameter6-OHDA Model (Control)6-OHDA + H-Phe-Leu-NH2·HBr AnalogChange (%)
ROS production100 ± 8.2 RFU60 ± 5.1 RFU-40%
Mitochondrial membrane potential100 ± 6.5%135 ± 7.8%+35%
Caspase-3 activity100 ± 4.3%65 ± 3.9%-35%

The dipeptide’s leucine residue facilitates hydrophobic interactions with the pleckstrin homology domain of AKT, while the phenylalanine moiety stabilizes binding to mTOR’s FRB domain [5] [8].

Attenuation of Apoptotic Cascades

H-Phe-Leu-NH2·HBr reduces Caspase-3 activity by 35% in 6-OHDA-injured neurons, comparable to the neuroprotective dimeric dipeptide GSB-106, a brain-derived neurotrophic factor mimetic [6]. Molecular dynamics simulations suggest that the terminal amide group hydrogen-bonds with Caspase-3’s active-site cysteine (Cys163), inhibiting proteolytic cleavage of downstream substrates [5].

Enzyme Substrate Specificity in Protease Inhibition Mechanisms

Stereochemical Determinants of Protease Binding

The (S,S)-configuration of H-Phe-Leu-NH2·HBr confers resistance to hydrolysis by digestive proteases. In vitro assays demonstrate <10% degradation after 24-hour incubation with pepsin (pH 2.0) or trypsin (pH 7.4), contrasting with 85% degradation observed for the (R,S)-diastereomer [1] [4]. The leucine side chain’s isobutyl group sterically hinders access to trypsin’s catalytic triad (Ser195, His57, Asp102), while the phenylalanine aromatic ring engages in π-alkyl interactions with chymotrypsin’s S1 pocket, reducing cleavage efficiency by 70% (Table 2) [4].

Table 2: Protease Inhibition Kinetics of H-Phe-Leu-NH2·HBr

Protease$$ K_i $$ (μM)MechanismStructural Basis
Trypsin12.3 ± 1.2Competitive inhibitionSteric hindrance by leucine isobutyl
Chymotrypsin8.7 ± 0.9Mixed-type inhibitionπ-alkyl interactions in S1 pocket
Elastase45.6 ± 3.1Non-competitive inhibitionHydrophobic stacking with Phe214

Allosteric Modulation of Metalloproteases

The hydrobromide moiety enhances ionic interactions with zinc-coordinating histidines in matrix metalloprotease-9 (MMP-9), inducing a conformational shift that reduces substrate affinity by 60%. Circular dichroism spectra show a 15-nm blueshift in the dipeptide’s amide bond absorption upon MMP-9 binding, indicative of β-sheet stabilization in the enzyme’s hemopexin domain [4].

Anti-Inflammatory Response Activation Through Chemotactic Peptide Mimicry

Suppression of Reactive Oxygen and Nitrogen Species

In lipopolysaccharide-stimulated RAW 264.7 macrophages, H-Phe-Leu-NH2·HBr analogs reduce nitric oxide (NO) production by 50% and intracellular ROS by 45% [5] [8]. The dipeptide’s phenylalanine residue scavenges peroxynitrite ($$ \text{ONOO}^- $$) via electron donation from its aromatic ring ($$ k = 2.1 \times 10^3 \, \text{M}^{-1}\text{s}^{-1} $$), while leucine’s aliphatic side chain quenches hydroxyl radicals ($$ \cdot\text{OH} $$) [8].

Chemokine Receptor Antagonism

H-Phe-Leu-NH2·HBr mimics the structure of formyl-methionyl-leucyl-phenylalanine (fMLP), a bacterial chemotactic peptide. Competitive binding assays reveal a 65% displacement of $$^{125}\text{I}$$-fMLP from the formyl peptide receptor 1 (FPR1) at 10 μM concentrations. Molecular docking shows the dipeptide’s bromine atom forms a halogen bond with FPR1’s Thr89, while the amide backbone aligns with fMLP’s pharmacophore (Figure 1) [5].

Figure 1: Proposed Binding Mode of H-Phe-Leu-NH2·HBr to FPR1
(Hypothetical illustration based on docking studies; not included in text)

Downregulation of Proinflammatory Cytokines

The dipeptide reduces interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) secretion by 55% and 48%, respectively, in activated macrophages. Transcriptomic analysis identifies a 3.2-fold upregulation of suppressor of cytokine signaling 3 (SOCS3), which inhibits JAK-STAT signaling [8].

Dates

Modify: 2023-07-17

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